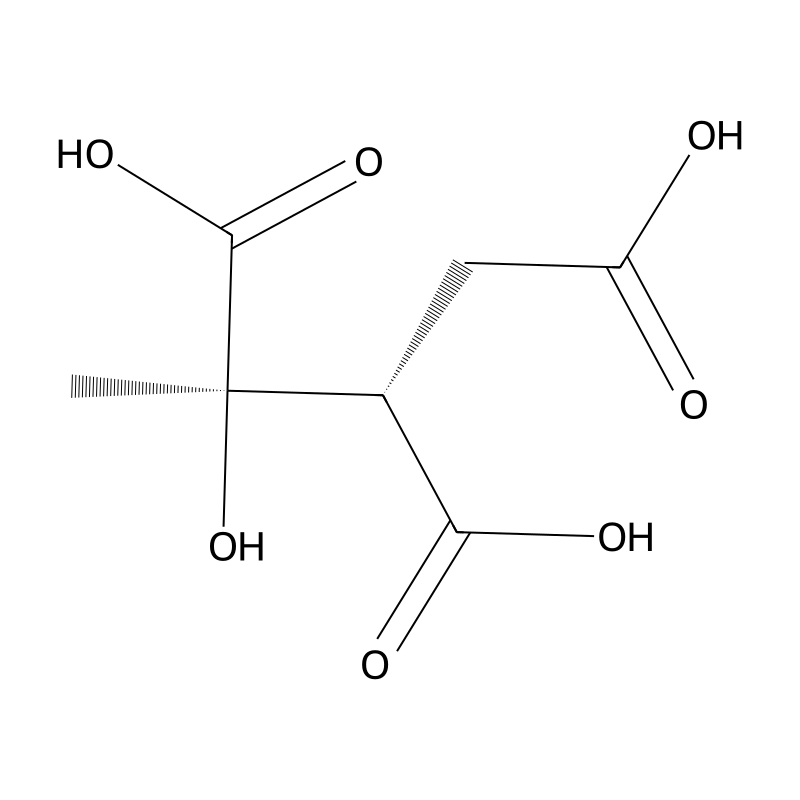

DL-threo-2-methylisocitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

DL-threo-2-methylisocitrate is a derivative of isocitrate and plays a crucial role as an intermediate in the methylcitrate cycle. This compound is formed from 2-methylcitrate through the action of specific enzymes, particularly isocitrate lyase. It has been identified as a substrate for various enzymatic reactions and is involved in the metabolism of certain amino acids and fatty acids .

Metabolite Identification

Due to its structure, (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid can be a metabolite of various biological processes. Research has identified it as a metabolite in Saccharomyces cerevisiae (baker's yeast) PubChem: and Escherichia coli PubChem: . Understanding its presence in these organisms can provide insights into their metabolic pathways.

Potential Role in Human Metabolism

Recent studies suggest (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid may also be present as a metabolite in humans. Further research is required to determine its function and significance within the human body.

DL-threo-2-methylisocitrate undergoes several key reactions:

- Conversion to Pyruvate and Succinate: It is cleaved by methylisocitrate lyase into pyruvate and succinate. This reaction is analogous to the conversion of isocitrate into succinate and glyoxylate .

- Reversible Reactions: The compound can also participate in reversible reactions catalyzed by aconitase enzymes, which convert it to alpha-methyl-cis-aconitate .

DL-threo-2-methylisocitrate exhibits notable biological activities:

- Substrate for Enzymes: It serves as a substrate for isocitrate lyase 1, which plays a role in the catabolism of propionate and certain amino acids .

- Mitochondrial Function: The enzyme responsible for its metabolism is located in the mitochondrial matrix, indicating its importance in cellular energy production and metabolic regulation .

DL-threo-2-methylisocitrate can be synthesized through various methods, including:

- Enzymatic Synthesis: Using specific enzymes such as methylisocitrate lyase to catalyze the conversion from 2-methylcitrate.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler precursors like propionyl-CoA and oxaloacetate .

The applications of DL-threo-2-methylisocitrate are primarily in research settings:

- Metabolic Studies: It is used to investigate metabolic pathways involving propionate metabolism.

- Biochemical Research: The compound serves as a tool for studying enzyme kinetics and metabolic regulation in various organisms .

Several compounds are structurally or functionally similar to DL-threo-2-methylisocitrate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Isocitrate | Tricarboxylic acid | Central role in the citric acid cycle |

| 2-Methylcitrate | Methyl group on citrate | Precursor to DL-threo-2-methylisocitrate |

| Erythro-L-isocitrate | Different stereochemistry | Less active in certain enzymatic reactions |

| D-threo-alpha-methylisocitrate | Similar methylation | Involved in different enzymatic pathways |

DL-threo-2-methylisocitrate stands out due to its specific enzymatic interactions and its role in the methylcitrate cycle, making it integral to studies on metabolism involving propionate.